molecular formula C16H16N4O2 B5360279 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid

2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid

Numéro de catalogue B5360279
Poids moléculaire: 296.32 g/mol
Clé InChI: HADSHKFZUFWJHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to improve insulin sensitivity and glucose metabolism in the body.

Mécanisme D'action

2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid acts as a selective PPARγ agonist, which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound increases insulin sensitivity and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. It also reduces hepatic glucose production and improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and triglyceride clearance.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of diabetes, which are known to contribute to the development of diabetes and its complications. It also improves endothelial function, which is important for maintaining cardiovascular health.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid is its selectivity for PPARγ, which reduces the risk of off-target effects and toxicity. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for the development of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid. One area of research is the optimization of the pharmacokinetic properties of the drug, such as increasing its half-life and reducing the frequency of dosing. Another area of research is the evaluation of the safety and efficacy of this compound in clinical trials, including its potential use in combination with other antidiabetic drugs. Additionally, further studies are needed to explore the potential of this compound for the treatment of other metabolic disorders, such as obesity and dyslipidemia.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed for the treatment of type 2 diabetes. It acts as a selective PPARγ agonist and has been found to improve insulin sensitivity and glucose metabolism, reduce inflammation and oxidative stress, and improve endothelial function. While there are some limitations to its use, such as its short half-life, there are several future directions for the development of this compound that warrant further research.

Méthodes De Synthèse

The synthesis of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid involves a multi-step process that includes the preparation of 2,4,5-triaminoimidazole, followed by the condensation with 3-phenylpropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques, such as NMR and mass spectrometry.

Applications De Recherche Scientifique

2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid has been extensively studied for its potential use in the treatment of type 2 diabetes. In preclinical studies, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes and its complications.

Propriétés

IUPAC Name

2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-14(19-10-18-11)15-17-7-8-20(15)13(16(21)22)9-12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADSHKFZUFWJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.